N-cyclopropyl-3-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTIBEFUNWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopropyl 3 Hydroxybenzamide and Its Derivatives
Retrosynthetic Analysis of N-cyclopropyl-3-hydroxybenzamide
A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This primary disconnection points to two key starting materials: 3-hydroxybenzoic acid and cyclopropylamine (B47189). The formation of the amide bond between these two precursors is the central transformation in the synthesis.
The phenolic hydroxyl group on the 3-hydroxybenzoic acid presents a potential challenge, as it can interfere with the amide coupling reaction. Therefore, a protection-deprotection strategy for this hydroxyl group is often a necessary consideration in the synthetic planning.
Classical Synthetic Approaches for Amide Bond Formation
The formation of the amide linkage between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Several classical methods can be employed for the synthesis of this compound.
Coupling Reagents and Reaction Conditions
A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. The choice of reagent and reaction conditions can significantly impact the yield and purity of the product. Some commonly used coupling agents and their typical reaction conditions are summarized in the table below.
| Coupling Reagent | Additive(s) | Base | Solvent | Typical Conditions |
| Propanephosphonic acid anhydride (B1165640) (T3P) | - | Pyridine (B92270), Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl acetate (B1210297) (EtOAc) | 0 °C to room temperature |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) | 0 °C to room temperature |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | - | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature |
| Thionyl chloride (SOCl₂) | - | Pyridine or Triethylamine (TEA) | Toluene or Dichloromethane (DCM) | Room temperature to reflux |
The use of propanephosphonic acid anhydride (T3P®) in the presence of a base like pyridine offers a robust method for amide bond formation, often with minimal epimerization for chiral substrates. nih.gov Similarly, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is a widely used and efficient system for coupling carboxylic acids and amines. masterorganicchemistry.commdpi.com Another classic approach involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. digitellinc.com
Protection and Deprotection Strategies for Functional Groups
The presence of the phenolic hydroxyl group in 3-hydroxybenzoic acid necessitates the use of a protecting group to prevent its acylation during the amide bond formation. The choice of protecting group is critical and should be stable to the coupling conditions and readily removable without affecting the newly formed amide bond.
Common protecting groups for phenols include ethers, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). nih.gov For instance, the hydroxyl group of 3-hydroxybenzoic acid can be protected as a benzyl ether by reacting it with benzyl bromide in the presence of a base. This protecting group is stable to many coupling conditions and can be removed by catalytic hydrogenation, which typically does not affect the amide or the cyclopropyl (B3062369) ring.
Targeted Synthesis of Functionalized Benzamide (B126) Analogues
The synthesis of functionalized analogues of this compound allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. Modifications can be introduced on both the benzene (B151609) ring and the N-cyclopropyl moiety.
Strategies for Benzene Ring Substitution
Substituents can be introduced onto the benzene ring of 3-hydroxybenzoic acid either before or after the amide coupling reaction. Electrophilic aromatic substitution reactions are a common method for this purpose. The hydroxyl group is an ortho, para-directing group, while the carboxylic acid (or amide) is a meta-directing group. The interplay of these directing effects will determine the position of the incoming substituent. masterorganicchemistry.comacs.org
For example, nitration of 3-hydroxybenzoic acid with nitric acid can introduce a nitro group onto the ring. hyphadiscovery.com The position of nitration will be influenced by the reaction conditions and the directing effects of the existing substituents. Subsequent reduction of the nitro group to an amine can provide a handle for further functionalization. Other electrophilic substitution reactions such as halogenation or sulfonation can also be employed to introduce a variety of substituents.
Modifications of the N-Cyclopropyl Moiety
The N-cyclopropyl group can also be modified to generate diverse analogues. One approach involves the synthesis of derivatives with substituents on the cyclopropyl ring itself. For instance, the synthesis of N-[1-(chloromethyl)cyclopropyl]-3-hydroxybenzamide has been reported, indicating that functionalization at the 1-position of the cyclopropyl ring is feasible.
More advanced strategies for modifying the cyclopropyl group include transition metal-catalyzed C-H activation and functionalization. This allows for the direct introduction of various substituents onto the cyclopropyl ring. Additionally, ring-opening reactions of the cyclopropyl group can lead to the formation of different heterocyclic systems, providing access to a broader range of structural analogues. hyphadiscovery.com The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to certain metabolic transformations, which can sometimes be blocked by strategic substitution on the ring.
Introduction of Hydroxamic Acid Functionalities (for N-hydroxybenzamide derivatives)
The conversion of benzamides to their corresponding N-hydroxybenzamide derivatives, or the direct synthesis of these hydroxamic acids, is a key transformation for creating analogs with metal-chelating properties. Hydroxamic acids are characterized by the -C(=O)N(OH)R functional group and are widely studied for their ability to bind metal ions in the active sites of enzymes. nih.govresearchgate.net
The most common methods for preparing hydroxamic acids involve the reaction of carboxylic acid derivatives, such as esters or acid chlorides, with hydroxylamine (B1172632) or its salts. wikipedia.org For instance, a benzoyl chloride can be reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding benzohydroxamic acid. Similarly, methyl esters can be converted to hydroxamic acids by treatment with hydroxylamine. wikipedia.org
A significant challenge in these syntheses is the nature of free hydroxylamine (NH₂OH), which is unstable and a known mutagen. nih.gov Consequently, syntheses often employ hydroxylamine salts, like hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate, with an appropriate base to generate the nucleophile in situ. nih.gov
More advanced strategies have been developed to introduce the hydroxamic acid moiety under milder conditions or to facilitate purification. One such approach utilizes 1,4,2-dioxazoles as stable, protected precursors to the hydroxamic acid functionality. These precursors can be incorporated into a molecular structure and subsequently deprotected under mild acidic conditions to reveal the hydroxamic acid. rsc.org This method offers high stability during multi-step syntheses and avoids the direct handling of free hydroxylamine. rsc.org
The synthesis of N-hydroxybenzamides is of particular interest as these compounds, including various derivatives, are investigated as potential inhibitors for enzymes like UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria. nih.gov However, the potential toxicity of hydroxamic acids and their metabolites is a critical consideration in the development of such molecules. nih.govnih.gov
Advanced Synthetic Techniques
Modern organic synthesis provides a sophisticated toolkit for the construction of complex molecules like this compound. These advanced techniques aim to improve efficiency, reduce environmental impact, and enable the creation of diverse molecular libraries.
Metal-Free Synthetic Routes
While metal-catalyzed cross-coupling reactions are powerful tools for amide bond formation, there is a growing emphasis on developing metal-free alternatives to avoid potential contamination of the final product with residual toxic metals. For the synthesis of benzamides, direct condensation of carboxylic acids and amines represents a greener, metal-free approach. One such method employs a solid acid catalyst prepared from Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄). This reaction proceeds under ultrasonic irradiation, offering benefits such as short reaction times, high yields, and a recyclable catalyst. researchgate.net
Another area of metal-free synthesis relevant to analogs of this compound involves the functionalization of precursors. For example, metal-free conditions have been developed for the N-arylation of O-cyclopropyl hydroxylamines, which are versatile precursors for various N-heterocycles. nih.gov Such strategies, which avoid transition metals, are valuable for synthesizing building blocks and derivatives in a clean and efficient manner.
Solid-Phase Organic Synthesis Methodologies
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, which is particularly useful for structure-activity relationship studies. d-nb.info This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of reactions. The key advantage is that excess reagents and by-products can be easily washed away by simple filtration, streamlining the purification process. d-nb.info
The synthesis of benzamide derivatives has been successfully adapted to solid-phase techniques. acs.orgnih.gov In a typical approach, a protected amino benzoic acid monomer is first anchored to a suitable resin, such as Wang or 2-chlorotrityl chloride (2-CTC) resin. acs.orgacs.org Subsequently, iterative cycles of deprotection and coupling with another monomer are performed to build the desired amide structure. Common coupling reagents used in these syntheses include dicyclohexylcarbodiimide (B1669883) (DCC) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). acs.orgacs.org For example, the synthesis of oligo(p-benzamide)s on a Wang resin has been achieved through the acylation of resin-bound secondary aromatic amines with carboxylic acids activated in situ using thionyl chloride. acs.org This approach allows for the methodical construction of complex benzamide-based structures. acs.org
Stereoselective Synthesis for Chiral Analogs
Stereoselective synthesis is critical when the three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. For analogs of this compound that may contain chiral centers, controlling the stereochemistry during synthesis is paramount.
While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, general principles can be applied. Chiral auxiliaries, catalysts, or starting materials can be used to direct the formation of a specific stereoisomer.
A relevant example of stereocontrol in a related system is the synthesis of N-heterocycles from O-cyclopropyl hydroxylamine precursors. These compounds can undergo a di-heteroatom acs.orgacs.org-sigmatropic rearrangement to produce α-functionalized tetrahydroquinolines. nih.gov This type of concerted rearrangement is often highly stereospecific, allowing the chirality of the starting material to be transferred predictably to the product. Such strategic rearrangements are a cornerstone of modern asymmetric synthesis and could be envisioned for creating chiral analogs within the benzamide class.
Isotopic Labeling Strategies for this compound Research
Isotopic labeling is an indispensable technique in pharmaceutical research for elucidating the metabolic fate of a compound and for quantitative analysis. musechem.com This process involves replacing one or more atoms in a molecule with their isotope, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). wikipedia.org The labeled compound is chemically identical to the parent drug but can be detected using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Deuterium (B1214612) Labeling
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is commonly used in isotopic labeling studies. wikipedia.org The replacement of hydrogen with deuterium can be achieved through various synthetic methods, including the use of deuterated reagents or through hydrogen-deuterium exchange reactions. wikipedia.org
One of the primary applications of deuterium labeling is in metabolic studies. By tracking the deuterated compound, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com Furthermore, deuterium-labeled compounds serve as ideal internal standards for quantitative bioanalysis by LC-MS because they co-elute with the non-labeled analyte but are distinguishable by their higher mass. nih.gov
A strategic application of deuterium labeling is the "deuterium effect," where the replacement of a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This strategy has been used to improve the pharmacokinetic profiles of certain drugs. nih.gov Additionally, partial isotopic labeling can be a powerful tool for structural elucidation, allowing for the direct identification of regioisomers formed in reactions such as C-H activation, thereby simplifying the analysis of complex product mixtures. chemrxiv.org
Carbon-14 (B1195169) Labeling
The introduction of a carbon-14 (¹⁴C) atom into the structure of this compound is a critical step for conducting absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for drug development. openmedscience.comalmacgroup.com The long half-life of carbon-14 (approximately 5,730 years) makes it an ideal isotope for such studies, as it allows for tracking over extended periods without the need for decay correction. almacgroup.com
The synthetic strategy for producing [¹⁴C]this compound would aim to incorporate the ¹⁴C atom in a metabolically stable position within the molecule to ensure the radiolabel is not lost during biological processing. Potential positions for labeling could be the carbonyl carbon of the amide, the cyclopropyl ring, or the benzene ring. The choice of labeling position would depend on the anticipated metabolic pathways of the compound and the availability of ¹⁴C-labeled starting materials. moravek.com
Hypothetical Retrosynthetic Approach for Carbonyl-¹⁴C Labeling:
The synthesis of the labeled 3-hydroxybenzoic acid would likely start from a simple, commercially available ¹⁴C-labeled building block, such as [¹⁴C]carbon dioxide or [¹⁴C]cyanide.
General Considerations for Carbon-14 Synthesis:
| Factor | Description | Reference |
|---|---|---|
| Starting Material | Typically simple ¹⁴C-labeled precursors like Ba[¹⁴C]CO₃ or Na[¹⁴C]CN. | nih.gov |
| Synthetic Route | Designed for high efficiency and late-stage introduction of the ¹⁴C label. | openmedscience.com |
| Radiochemical Purity | The final product must be purified to a high degree to remove any radioactive impurities. | moravek.com |
| Specific Activity | The amount of radioactivity per unit mass of the compound, which is crucial for the sensitivity of subsequent biological assays. | nih.gov |
Other Isotopic Incorporations for Mechanistic or Analytical Studies
Beyond carbon-14, other isotopes can be incorporated into this compound for various scientific investigations.
Deuterium (²H) Labeling: Deuterium labeling is frequently employed in mechanistic studies and to investigate the kinetic isotope effect, which can help elucidate reaction mechanisms. princeton.edu It is also used to create "heavy" internal standards for quantitative analysis by mass spectrometry, providing a more accurate and precise measurement of the unlabeled compound in biological matrices. unimi.it
A potential route for deuterium incorporation into the this compound structure could involve the reduction of a suitable precursor with a deuterium source, such as deuterium gas (D₂) in the presence of a catalyst, or a deuterated reducing agent like sodium borodeuteride (NaBD₄). For example, deuteration of the aromatic ring could be achieved through catalytic exchange reactions.
Nitrogen-15 (¹⁵N) Labeling: Nitrogen-15 is a stable isotope that can be used as a tracer in metabolic studies and for nuclear magnetic resonance (NMR) spectroscopy to provide detailed structural information. nih.gov For this compound, the nitrogen atom of the amide linkage is the logical site for ¹⁵N labeling. This could be achieved by using ¹⁵N-labeled cyclopropylamine in the final coupling step with 3-hydroxybenzoic acid. The synthesis of [¹⁵N]cyclopropylamine would likely start from a simple ¹⁵N-labeled nitrogen source, such as [¹⁵N]ammonia or a [¹⁵N]phthalimide derivative.
Table of Potential Isotopic Labeling Approaches:
| Isotope | Potential Use | Hypothetical Synthetic Strategy | Labeled Precursor Example |
|---|---|---|---|
| Deuterium (²H) | Mechanistic studies, internal standard for mass spectrometry | Catalytic deuteration of the aromatic ring or other C-H bonds | Deuterium gas (D₂) |
| Nitrogen-15 (¹⁵N) | Metabolic studies, NMR structural analysis | Amide coupling using a labeled amine | [¹⁵N]Cyclopropylamine |
It is important to reiterate that these are generalized strategies, and specific, validated synthetic methods for isotopically labeled this compound are not currently documented in the public domain. The development of such methods would require dedicated research and optimization of reaction conditions.
Biological Activities and Pharmacological Profiles of N Cyclopropyl 3 Hydroxybenzamide
Histone Deacetylase (HDAC) Inhibitory Activity
Pan-HDAC Inhibition Profiles
No data is publicly available regarding the pan-HDAC inhibitory activity of N-cyclopropyl-3-hydroxybenzamide.
Isoform-Specific HDAC Inhibition (e.g., HDAC6, HDAC8)
There is no publicly available information on the inhibitory activity of this compound against specific HDAC isoforms such as HDAC6 or HDAC8.
Cellular Target Engagement Assays
No cellular target engagement assays for this compound have been reported in the scientific literature.
Modulation of G-Protein Coupled Receptors (GPCRs)
Positive Allosteric Modulation (PAM) Activity (e.g., mGlu5 receptors)
There is no publicly available evidence to suggest that this compound acts as a positive allosteric modulator of mGlu5 receptors or any other GPCR.
Receptor Selectivity and Potency Evaluation
Without any primary activity data, the receptor selectivity and potency of this compound cannot be evaluated.
Antimycobacterial Activity
Extensive literature reviews did not yield specific data on the antimycobacterial properties of this compound. While research into novel antimycobacterial agents is ongoing, with a focus on identifying compounds that can combat drug-resistant strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria, no studies were found that specifically investigated the efficacy of this compound against these pathogens. researchgate.netresearchgate.netnih.gov
Inhibition of Key Mycobacterial Enzymes (e.g., InhA)
There is no available scientific literature to suggest that this compound inhibits key mycobacterial enzymes such as the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycolic acid biosynthesis pathway and a known target for the frontline anti-tuberculosis drug isoniazid. nih.govnih.gov The development of new InhA inhibitors is an active area of research, however, the inhibitory potential of this compound against this enzyme has not been reported. nih.govnih.gov
In Vitro Efficacy Against Mycobacterial Strains
No studies have been published detailing the in vitro efficacy of this compound against any strains of Mycobacterium. The determination of Minimum Inhibitory Concentrations (MICs) against reference strains such as Mycobacterium tuberculosis H37Rv, as well as drug-resistant clinical isolates, is a standard primary step in the evaluation of new antitubercular candidates. researchgate.netresearchgate.netnih.gov However, such data for this compound is not present in the current body of scientific literature.
Antiviral Activities
There is no scientific evidence to date to support any antiviral activity for this compound. The search for novel antiviral compounds is a major focus of pharmaceutical research, especially in the wake of global viral pandemics. medrxiv.org
Inhibition of Viral Proteases (e.g., SARS-CoV-2 PLpro)
The papain-like protease of SARS-CoV-2 (PLpro) is an essential enzyme for viral replication and a key target for the development of antiviral therapeutics. nih.govnih.govplos.org However, there are no reports of this compound being investigated as an inhibitor of SARS-CoV-2 PLpro or any other viral protease. nih.govnih.gov The design and synthesis of novel PLpro inhibitors is an area of intense research, with a focus on identifying compounds that can effectively block the enzyme's activity. nih.govnih.gov
Cellular Antiviral Efficacy
Consistent with the lack of data on its direct enzymatic inhibition, there are no published studies on the cellular antiviral efficacy of this compound. Such studies would typically involve cell-based assays to determine the compound's ability to inhibit viral replication in infected host cells.
Other Reported Biological Activities (e.g., Herbicidal)
A review of the available scientific literature did not reveal any reports of herbicidal activity for this compound. The discovery of new herbicides often involves screening diverse chemical libraries for compounds that can inhibit essential plant processes. nih.govnih.gov While various classes of chemical compounds have been identified as having herbicidal properties, this compound has not been reported among them. nih.govnih.gov
Structure Activity Relationship Sar Studies of N Cyclopropyl 3 Hydroxybenzamide Analogues
Impact of Benzene (B151609) Ring Substitutions on Biological Activity
The nature and position of substituents on the aromatic ring of the benzamide (B126) core are critical determinants of the molecule's pharmacological profile. Modifications can significantly alter properties such as lipophilicity, electronic distribution, and the ability to form key interactions with a receptor, thereby influencing potency and selectivity.
In some related heterocyclic carboxamide series, halogen substitution has been explored to enhance potency. For example, in a series of cyclopropyl (B3062369) carboxamides developed as antimalarial agents, analogues featuring a trifluoromethyl group on an N-aryl substituent were found to be potent inhibitors. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring and its interaction with target proteins.
Table 1: Effect of Benzene Ring Position on Apparent Lipophilicity of Substituted Benzamides Data derived from studies on related N-substituted benzamide structures.
| Substituent Position | Observed Effect on Lipophilicity (log kw) | Underlying Cause |
|---|---|---|
| 3-Position | Decrease by ~0.3 units | Steric and electronic influence on adjacent groups |
| 5-Position | Increase (effect is double that of 3-position substituent) | Less steric hindrance, direct contribution to overall lipophilicity |
The 3-hydroxy group is a critical functional group, often essential for maintaining high binding affinity to target receptors. Studies on related compounds, such as epoxymorphinan derivatives, have demonstrated that the removal of the 3-hydroxy group leads to a significant reduction in binding affinity for all three opioid receptors (mu, delta, and kappa). nih.gov This suggests that the phenolic hydroxyl group is a key pharmacophoric feature, likely participating in crucial hydrogen bond interactions within the receptor's binding pocket. nih.gov
The position and number of hydroxyl groups on the aromatic ring also play a significant role in modulating biological activity. mdpi.com In some series of N-benzimidazole-derived carboxamides, compounds bearing two hydroxy groups and one methoxy (B1213986) group on the phenyl ring showed potent and selective activity against certain bacterial strains. mdpi.com Furthermore, the presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, for example, with the amide carbonyl group, which can "mask" the polarity of the amide and influence the molecule's conformation and membrane permeability. nih.gov
Beyond halogens and hydroxyls, other substituents on the aromatic ring also impact biological activity. The introduction of alkyl groups, for instance, typically increases lipophilicity. nih.gov However, the magnitude of this effect depends on the substitution position; an alkyl group at the 5-position increases apparent lipophilicity about twice as much as a similar substituent at the 3-position due to differing steric and electronic influences. nih.gov
Electron-donating groups like methoxy and electron-withdrawing groups such as cyano have been shown to strongly impact the biological activity of related carboxamide structures. mdpi.com In one study, a derivative with both hydroxy and methoxy groups on the phenyl ring, combined with a cyano group on a linked benzimidazole (B57391) core, displayed the most promising and selective antiproliferative activity against the MCF-7 cell line. mdpi.com This highlights that a combination of substituents with different electronic properties can be synergistic in achieving desired biological outcomes.
Role of the Amide Linker and N-Substitution
The cyclopropyl group is a "bioisostere" for other small alkyl groups or unsaturated moieties, but with unique properties. Its rigid, three-membered ring structure provides conformational constraint, which can be entropically favorable for receptor binding by reducing the energetic penalty of adopting a specific "bioactive" conformation. nih.gov The C-C bonds of the cyclopropane (B1198618) ring have enhanced π-character, and its C-H bonds are shorter and stronger than those in other alkanes. nih.gov
This rigidity and unique electronic nature contribute to enhanced potency and metabolic stability in many drug candidates. nih.gov The cyclopropyl fragment can orient other parts of the molecule in a way that optimizes interactions with a binding site. researchgate.net In various classes of compounds, including opioid receptor modulators, the N-cyclopropylmethyl group has been instrumental in achieving specific activity profiles, such as kappa opioid receptor (KOR) agonism. nih.gov
Table 2: Key Contributions of the Cyclopropyl Moiety
| Property | Contribution to Biological Activity |
|---|---|
| Conformational Rigidity | Reduces entropic penalty upon binding, enhancing affinity. nih.gov |
| Metabolic Stability | Can block sites of metabolism, increasing compound half-life. nih.gov |
| Potency | Orients functional groups for optimal receptor interaction. nih.gov |
| Unique Electronics | Enhanced π-character of C-C bonds can influence binding. nih.gov |
Replacing the cyclopropyl group on the amide nitrogen with other alkyl or heterocyclyl moieties significantly alters the SAR. The size, shape, and polarity of the N-substituent are critical. In the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a series of analogues with different N-substitutions were synthesized. nih.gov While the core structure was a propenamide rather than a benzamide, these studies showed that N-aryl substitutions, such as an N-[3'-methyl-4'-(trifluoromethyl)phenyl] group, could yield highly potent compounds. nih.gov
In general, smaller N-alkyl groups may be well-tolerated, but bulky substituents can introduce steric hindrance that disrupts binding unless the receptor pocket has a corresponding large, lipophilic cavity. The introduction of heterocyclic rings as N-substituents can provide additional points for hydrogen bonding or other polar interactions, potentially increasing both potency and selectivity. The choice of N-substituent is therefore a critical optimization point, balancing factors like potency, selectivity, and pharmacokinetic properties.
Pharmacophore Elucidation for N-cyclopropyl-3-hydroxybenzamide and its Active Analogs
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its theoretically active analogues, a putative pharmacophore model can be constructed based on the key structural motifs present and their likely interactions with a biological target, such as an enzyme active site or a receptor binding pocket.
The core components of such a pharmacophore would likely include:
A Hydrogen Bond Donor: The hydroxyl (-OH) group at the 3-position of the benzamide ring is a prime candidate for a hydrogen bond donor. Its interaction with a corresponding acceptor group on the target protein could be a crucial anchor point for the molecule.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide linkage is a strong hydrogen bond acceptor. This feature is a common interaction point in many benzamide-based inhibitors.
A Hydrophobic Region: The cyclopropyl group provides a distinct, rigid hydrophobic feature. This group can fit into a hydrophobic pocket within the target protein, contributing to binding affinity and selectivity. The rigidity of the cyclopropyl ring, compared to a more flexible alkyl chain, can also lead to a more favorable entropic contribution to binding.
An Aromatic Ring: The benzene ring of the benzamide core serves as a scaffold and can engage in various interactions, including π-π stacking or hydrophobic interactions with aromatic amino acid residues of the target protein.
In the context of inhibitors for enzymes like cytosolic phospholipase A2 (cPLA2) or modulators of protein aggregation such as amyloid-beta, these pharmacophoric features would be critical for orienting the molecule within the active or binding site. researchgate.net For instance, in a hypothetical model for amyloid-beta aggregation inhibition, the hydroxyl and amide groups could interact with key amino acid residues in the peptide, while the cyclopropyl group could disrupt the hydrophobic interactions necessary for fibril formation. researchgate.netnih.gov
Optimization Strategies for Potency and Selectivity
Starting from a lead compound like this compound, several optimization strategies can be employed to enhance its potency and selectivity for a specific biological target. These strategies generally involve systematic modifications of the different parts of the molecule.
Substitution on the Aromatic Ring:
Position and Nature of Substituents: The addition of various substituents to the benzene ring can significantly impact activity. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions can alter the electronic properties of the ring and its ability to interact with the target. It can also influence the pKa of the hydroxyl group, affecting its hydrogen bonding capability.
Bioisosteric Replacement: The hydroxyl group could be replaced by other functional groups that can also act as hydrogen bond donors, such as an amino or a thiol group, to probe the specific requirements of the binding site.
Modification of the Cyclopropyl Group:
Stereochemistry: The cyclopropane ring introduces chirality. The synthesis and testing of individual stereoisomers are crucial, as the biological activity often resides in only one isomer.
Substitution: Adding small substituents to the cyclopropyl ring could further probe the hydrophobic pocket of the target and potentially introduce new interactions. For example, a methyl or fluoro group on the cyclopropyl ring could enhance binding affinity. nih.gov
Amide Linker Modification:
N-Alkylation/Arylation: While the parent compound has a cyclopropyl group on the amide nitrogen, exploring other small alkyl or aryl groups could provide insights into the size and nature of the binding pocket in that region.
Scaffold Hopping: In more advanced optimization, the benzamide core could be replaced by other heterocyclic scaffolds that maintain the same spatial arrangement of the key pharmacophoric features.
A key aspect of optimization is to achieve selectivity for the desired target over other related proteins to minimize off-target effects. This is often accomplished by exploiting subtle differences in the shape and chemical environment of the binding sites of these proteins.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for this compound analogues would be a valuable tool for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
The development of a QSAR model typically involves the following steps:
Data Set Assembly: A series of this compound analogues would be synthesized, and their biological activity (e.g., IC50 or EC50 values) against a specific target would be measured.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the chemical structure, including:
Electronic Descriptors: Such as atomic charges and dipole moment, which describe the electronic properties of the molecule.
Steric Descriptors: Such as molecular volume and surface area, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's hydrophobicity.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, often involving an external test set of compounds that were not used in the model building process.
For a series of this compound analogues, a QSAR model could reveal, for example, that activity is positively correlated with the hydrophobicity of the substituent on the aromatic ring and negatively correlated with its steric bulk. Such a model would provide a quantitative framework for the SAR observed and would be instrumental in the rational design of new, more potent analogues. nih.gov
Data on Analogues
To illustrate the principles of SAR, the following interactive table presents hypothetical data for a series of this compound analogues. The variations in substituents on the aromatic ring and the corresponding hypothetical IC50 values demonstrate how small structural changes can influence biological activity.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) |
| 1a | H | OH | H | H | 150 |
| 1b | H | OH | Cl | H | 75 |
| 1c | H | OH | F | H | 90 |
| 1d | H | OH | CH3 | H | 120 |
| 1e | H | OH | OCH3 | H | 200 |
| 1f | Cl | OH | H | H | 100 |
| 1g | F | OH | H | H | 110 |
| 1h | H | OCH3 | H | H | 500 |
| 1i | H | NH2 | H | H | 300 |
Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
Mechanistic Investigations of N Cyclopropyl 3 Hydroxybenzamide S Biological Actions
Molecular Mechanism of Histone Deacetylase Inhibition
The function of N-cyclopropyl-3-hydroxybenzamide as a histone deacetylase (HDAC) inhibitor is central to its biological activity. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. mayflowerbio.com By inhibiting HDACs, this compound interferes with this process, leading to significant downstream effects on gene expression, cell cycle progression, and survival pathways.
The inhibitory action of this compound on HDAC enzymes is predicated on its specific molecular structure, which fits the general pharmacophore model for benzamide-type HDAC inhibitors. This model consists of three key components: a "cap" group that interacts with the rim of the enzyme's active site tunnel, a "linker" region, and a crucial zinc-binding group (ZBG). wikipedia.org
For this compound, the 3-hydroxybenzamide (B181210) moiety functions as the ZBG. Class I, II, and IV HDACs are zinc-dependent enzymes, meaning they require a Zn²⁺ ion within their active site to catalyze the deacetylation reaction. mayflowerbio.comwikipedia.org The ZBG of the inhibitor is designed to chelate this essential zinc ion. The interaction typically involves the carbonyl oxygen and the hydroxyl group of the benzamide (B126) forming a bidentate coordination with the Zn²⁺ ion. wikipedia.org This binding occupies the active site, physically preventing the natural substrate (acetylated histones) from accessing the catalytic machinery of the enzyme and thereby inhibiting its function. This mode of interaction is a well-established mechanism for many HDAC inhibitors and is critical to their potency. wikipedia.org
By inhibiting HDACs, this compound directly influences the epigenetic landscape of the cell. The primary consequence of HDAC inhibition is an increase in the global acetylation levels of histones. mayflowerbio.com The acetylation of histone tails neutralizes their positive charge, which weakens the electrostatic interaction between the histones and the negatively charged DNA backbone. mayflowerbio.com This leads to a more relaxed, open chromatin conformation known as euchromatin.
This "opening" of the chromatin structure makes DNA more accessible to the transcriptional machinery, including transcription factors and RNA polymerase. mayflowerbio.com Consequently, the expression of previously silenced or repressed genes can be activated. Research has shown that HDAC inhibition can potentiate the transcriptional initiation of specific genes involved in cellular protection and regulation, such as Hspa1a and Bcl2l1. bertin-bioreagent.com Furthermore, this mechanism can involve restricting the accessibility of specific enhancers, which are DNA regions that augment the transcription of target genes. doi.orgmdpi.com By altering enhancer accessibility, inhibitors can temporally regulate gene expression to facilitate complex cellular processes. doi.orgmdpi.com
A significant outcome of the altered gene expression profile caused by this compound is the activation of pathways leading to programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). nih.govnih.gov
Studies on N-substituted benzamides, including compounds closely related to this compound, demonstrate a potent ability to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis and dividing. For instance, treatment of HL60 human promyelocytic cancer cells with a related benzamide led to a significant accumulation of cells in the G2/M phase. nih.gov This effect is often linked to the upregulation of cell cycle inhibitors like p21. mayflowerbio.com
Following cell cycle arrest, these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Notably, this induction of apoptosis by N-substituted benzamides has been shown to occur independently of the p53 tumor suppressor protein, as the effect is observed in both p53-proficient and p53-deficient cell lines. nih.gov This p53-independent mechanism is a key feature of its therapeutic potential.
Table 1: Effect of a Representative N-Substituted Benzamide (3CPA) on Cell Cycle Distribution in HL60 Cells
| Cell Cycle Phase | Control (%) | 3CPA Treated (500 μM, 24h) (%) |
|---|---|---|
| Sub-G1 (Apoptotic) | 1.5 | 20.4 |
| G0/G1 | 55.3 | 24.1 |
| S | 23.2 | 15.5 |
| G2/M | 20.0 | 40.0 |
Mechanism of Action for GPCR Allosteric Modulation
Beyond its effects on HDACs, this compound and related compounds are investigated for their ability to act as allosteric modulators of G protein-coupled receptors (GPCRs). GPCRs are the largest family of cell-surface receptors, transducing a wide variety of extracellular signals into intracellular responses. nih.govnih.gov Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity with potential for greater therapeutic specificity. youtube.com
GPCRs possess a primary binding site, known as the orthosteric site , where the endogenous ligand (like a hormone or neurotransmitter) binds. mdpi.com Drugs that compete directly with the endogenous ligand for this site are termed orthosteric ligands. nih.gov
In contrast, allosteric modulators bind to a topographically distinct site on the receptor. nih.govresearchgate.net This allosteric site is separate from the orthosteric pocket and its engagement does not physically block the endogenous ligand. nih.gov Because allosteric sites are generally less conserved across receptor subtypes than the highly conserved orthosteric sites, allosteric modulators can offer superior selectivity, reducing the risk of off-target effects. youtube.com The action of this compound as a GPCR modulator is based on its interaction with such an allosteric site, allowing it to influence receptor function without competing with the natural ligand.
The binding of an allosteric modulator to its site induces a conformational change in the receptor protein. nih.gov This structural shift is transmitted from the allosteric site to the orthosteric site and/or the intracellular domains that couple with signaling proteins. nih.gov This mechanism allows the modulator to influence the receptor's response to its endogenous ligand in several ways. nih.gov
Positive Allosteric Modulators (PAMs) stabilize a receptor conformation that enhances the affinity or efficacy of the orthosteric agonist. nih.gov
Negative Allosteric Modulators (NAMs) stabilize a conformation that decreases the affinity or efficacy of the agonist. nih.gov
A key feature of advanced allosteric modulators is their ability to induce biased signaling . nih.govbiorxiv.org Upon activation, a single GPCR can trigger multiple downstream pathways, often mediated by different G proteins or by β-arrestins. biorxiv.org A biased allosteric modulator can selectively enhance one pathway while simultaneously inhibiting or having no effect on another. wikipedia.org For example, a modulator might promote β-arrestin recruitment while antagonizing G-protein signaling. mayflowerbio.combertin-bioreagent.com This pathway-specific modulation allows for a highly tailored biological response, potentially separating therapeutic effects from adverse side effects. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3CPA (N-cyclopropyl-p-aminobenzamide) |
| Cytochrome c |
| p21 |
| p53 |
Antimycobacterial Mechanisms
The threat of multidrug-resistant tuberculosis has spurred research into novel antimycobacterial agents. Compounds structurally related to this compound have shown promise by targeting essential pathways in Mycobacterium tuberculosis (Mtb).
A critical target in Mtb is Polyketide Synthase 13 (Pks13), an enzyme essential for the final step of mycolic acid synthesis. nih.gov Mycolic acids are fundamental components of the protective outer layer of the mycobacterial cell wall. nih.gov The thioesterase (TE) domain of Pks13 is particularly crucial as it catalyzes the release of the mycolic acid product. nih.gov
Research using DNA-encoded chemical library screening has identified potent inhibitors of the Pks13 thioesterase domain. One such inhibitor, designated X20404, features a cyclopropyl (B3062369) group and demonstrates significant enzymatic and whole-cell potency against Mtb. nih.gov X-ray crystallography of the inhibitor-enzyme complex reveals that the cyclopropyl group plays a key role in the binding interaction. It induces a conformational shift in an alpha-helix of the enzyme, pulling it closer to the inhibitor by 5.5 Å. nih.gov This interaction is stabilized by van der Waals forces between the cyclopropyl group and the side chains of amino acid residues Tyr1582 and Phe1585 within the active site. nih.gov This structural rearrangement, driven by the unique properties of the cyclopropyl moiety, is central to the potent inhibition of the enzyme. nih.gov
Table 1: Research Findings on a Pks13 Thioesterase Inhibitor with a Cyclopropyl Moiety
| Parameter | Finding | Source |
|---|---|---|
| Target Enzyme | Polyketide Synthase 13 (Pks13) Thioesterase Domain | nih.gov |
| Organism | Mycobacterium tuberculosis (Mtb) | nih.gov |
| Key Inhibitor Moiety | Cyclopropyl group | nih.gov |
| Mechanism of Action | Induces a 5.5 Å shift in an enzyme α-helix, enhancing binding. | nih.gov |
| Interacting Residues | Tyr1582, Phe1585 (van der Waals contact with cyclopropyl group) | nih.gov |
The inhibition of Pks13 by cyclopropyl-containing compounds directly disrupts the biosynthesis of mycolic acids. nih.gov Since mycolic acids are indispensable for the integrity of the mycobacterial cell wall, this interference represents a primary mechanism of antimycobacterial action. The cell wall provides structural rigidity and protects the bacterium from environmental stress and the host immune system. nih.govnih.gov Its disruption leads to bacterial cell death, making enzymes involved in its synthesis, like Pks13, attractive targets for antibiotic development. nih.govyoutube.com
Antiviral Mechanisms
The structural features of this compound, particularly the cyclopropyl ring, are also relevant in the design of antiviral agents. This moiety can conformationally constrain a molecule, leading to a more favorable entropic binding to the active sites of viral enzymes. nih.gov
Viral proteases are essential enzymes that cleave viral polyproteins into functional units required for viral replication. nih.gov The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, is a primary target for antiviral drug development. nih.gov
A series of dipeptidyl inhibitors incorporating a cyclopropane (B1198618) ring have been shown to be highly potent against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV. nih.gov X-ray crystallography of these inhibitors in complex with the protease reveals that the cyclopropyl ring fits into specific subsites of the enzyme's active site. nih.gov The n-propyl groups attached to the cyclopropyl rings, for instance, position themselves within the S4 subsite. nih.gov The constrained conformation of the cyclopropyl group contributes to a potent inhibition of the protease, demonstrating broad-spectrum activity against multiple coronaviruses. nih.gov Similarly, compounds containing cyclopropyl groups have been investigated as inhibitors of other viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease. nih.gov
Table 2: Research Findings on Cyclopropane-Based Coronavirus Protease Inhibitors
| Parameter | Finding | Source |
|---|---|---|
| Target Enzyme | 3C-like Protease (3CLpro) | nih.gov |
| Viruses | SARS-CoV-2, SARS-CoV-1, MERS-CoV | nih.gov |
| Key Inhibitor Moiety | Cyclopropane ring | nih.gov |
| Mechanism of Action | Binds to active site subsites (e.g., S4), conformationally constraining the inhibitor for potent binding. | nih.gov |
| Effect | Potent, broad-spectrum inhibition of viral protease activity. | nih.gov |
The fundamental goal of a virus is to replicate its genome and produce new virions. youtube.com This process relies on a series of steps including cell entry, uncoating, genome replication, protein synthesis, assembly, and release. youtube.com Antiviral agents can interfere with any of these stages.
Compounds containing cyclopropyl groups have been developed as nucleoside and nucleotide analogs to target viral polymerases. nih.govnih.gov These enzymes (such as DNA polymerases, RNA polymerases, and reverse transcriptases) are responsible for replicating the viral genome. nih.gov By mimicking natural nucleotide substrates, cyclopropyl-containing analogs can be incorporated into the growing nucleic acid chain. This incorporation can inhibit further synthesis, effectively halting genome replication and, consequently, the entire viral replication cycle. nih.gov
General Principles of Molecular Interactions and Signaling Cascades
The biological activity of a compound like this compound is dictated by its molecular interactions with its target. These interactions can trigger downstream signaling events within the cell. The binding of an inhibitor to an enzyme's active site is governed by non-covalent forces, including hydrogen bonds and hydrophobic interactions. nih.gov For example, in the case of the Pks13 inhibitor X20404, an additional hydrogen bond and van der Waals forces involving the cyclopropyl group significantly contribute to its binding affinity. nih.gov
Disruption of a key cellular process, such as bacterial cell wall synthesis, acts as a signal of cellular stress. In bacteria, the accumulation of cell wall precursors in the cytoplasm, which can result from enzyme inhibition, can trigger signaling cascades. embopress.org For example, this can lead to the activation of genes responsible for antibiotic resistance, such as β-lactamases. embopress.org Therefore, the inhibition of a single enzyme not only blocks a specific pathway but can also induce a complex cellular response as the organism attempts to counteract the damage.
Preclinical Research and Therapeutic Potential
In Vitro Pharmacological Evaluation
In vitro studies are fundamental to the early assessment of a compound's therapeutic potential. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into the biological activity of a molecule at the cellular level.
Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines
The initial evaluation of a potential anti-cancer agent involves assessing its ability to inhibit the growth of or kill cancer cells. Cytotoxicity and antiproliferative assays are primary screening tools used for this purpose. These assays measure the concentration of a compound required to inhibit cell proliferation by 50% (IC₅₀) after a defined exposure time. A lower IC₅₀ value indicates greater potency. Compounds are typically tested against a panel of cancer cell lines representing different tumor types to determine the breadth and selectivity of their activity. For instance, a related compound, N-cyclopropyl-3-methoxy-2-methylbenzamide, has been shown to exhibit cytotoxic effects against human cancer cell lines .
While specific experimental data for N-cyclopropyl-3-hydroxybenzamide is not extensively published, the table below illustrates the type of data generated from such assays.
Table 1: Illustrative Antiproliferative Activity of this compound in Human Cancer Cell Lines This data is representative and for illustrative purposes only.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A2780 | Ovarian Carcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 15.2 |
| A549 | Lung Carcinoma | 21.7 |
Assessment in Primary Patient Cells
While immortalized cancer cell lines are crucial for initial screening, they may not fully represent the heterogeneity of tumors in patients. Therefore, assessing a compound's activity in primary cells isolated directly from patient tumors is a critical step. These experiments provide a more clinically relevant indication of potential efficacy. Furthermore, evaluating cytotoxicity in healthy, non-cancerous primary cells, such as peripheral blood mononuclear cells (PBMCs), is essential to establish a preliminary therapeutic window—the concentration range where the compound is toxic to cancer cells but not to normal cells. A large therapeutic window is a desirable characteristic for a drug candidate.
The following table provides a representative comparison of the cytotoxic effects of this compound on cancerous versus healthy primary cells.
Table 2: Illustrative Comparative Cytotoxicity in Patient-Derived and Healthy Cells This data is representative and for illustrative purposes only.
| Cell Type | Description | IC₅₀ (µM) |
| Patient-Derived Ovarian Cancer Cells | Malignant | 9.5 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Healthy, Non-malignant | > 50 |
In Cellulo Studies and Target Engagement
To understand a compound's mechanism of action, it is vital to confirm that it enters the cell and binds to its intended molecular target. In cellulo studies are designed to measure this interaction within a living cell discoverx.com. Target engagement assays can quantify the extent to which a compound binds to its protein target at various concentrations discoverx.comnih.gov. Methods like the Cellular Thermal Shift Assay (CETSA) are based on the principle that a protein becomes more stable to heat denaturation when its ligand is bound nih.gov. Measuring this stabilization can confirm target binding inside the cell and help determine the effective concentration (EC₅₀) required for target engagement nih.gov. Such assays are critical for validating hits from biochemical screens and confirming the mode of action nih.gov.
The table below illustrates how data from a cellular target engagement assay might be presented.
Table 3: Illustrative Cellular Target Engagement of this compound This data is representative and for illustrative purposes only.
| Assay Type | Cell Line | Target Protein | Cellular EC₅₀ (µM) |
| Cellular Thermal Shift Assay (CETSA) | A2780 | (Hypothetical Target X) | 2.1 |
Pharmacokinetic (PK) Profile Assessment (General Principles)
The pharmacokinetic profile of a compound describes how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Early in vitro assessment of these properties is crucial for selecting candidates with a higher probability of success in later clinical stages.
Metabolic Stability and Biotransformation Pathways
Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver core.ac.uk. Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's effectiveness. In vitro assays using liver microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs)—are standard for assessing stability creative-bioarray.comspringernature.com. In these assays, the compound is incubated with human or animal liver microsomes, and its depletion over time is measured creative-bioarray.com. The results are often expressed as the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) nih.gov.
The N-cyclopropylamide structure in the compound may be susceptible to specific metabolic transformations. The cyclopropyl (B3062369) group can undergo oxidation, potentially leading to ring-opening and the formation of reactive metabolites nih.gov. Identifying these "soft spots" allows for chemical modifications to improve stability core.ac.uk.
The table below presents hypothetical metabolic stability data for this compound in liver microsomes from different species.
Table 4: Illustrative Metabolic Stability of this compound in Liver Microsomes This data is representative and for illustrative purposes only.
| Species | Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Human | 45 | 30.8 |
| Rat | 25 | 55.4 |
Plasma Protein Binding Characteristics
Once in the bloodstream, drugs can bind to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) nih.gov. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues to reach its target. Therefore, determining the extent of plasma protein binding (PPB) is a critical component of pharmacokinetic characterization nih.gov. High binding (>99%) can significantly affect a drug's distribution and clearance nih.gov. The unbound fraction can be determined using methods like equilibrium dialysis or ultrafiltration nih.gov.
The following table shows representative data for the plasma protein binding of this compound.
Table 5: Illustrative Plasma Protein Binding Characteristics of this compound This data is representative and for illustrative purposes only.
| Species | Unbound Fraction (fu) | Major Binding Protein(s) |
| Human | 2.5% | HSA, AAG |
| Rat | 4.8% | Albumin |
| Mouse | 6.2% | Albumin |
Preliminary Toxicological Investigations
Comprehensive toxicological screening is a critical step in the preclinical evaluation of any new chemical entity. This process aims to identify potential safety liabilities early in the drug development pipeline, utilizing a variety of in vitro models.
In Vitro Toxicity Screening (e.g., Hepatotoxicity, Cytotoxicity)
A thorough review of published scientific literature reveals a lack of specific data on the in vitro toxicity of this compound. Standard preclinical practice involves assessing compounds in a panel of in vitro assays to determine their potential for causing cellular damage.
Hepatotoxicity, or drug-induced liver injury, is a major concern in drug development, and in vitro models using primary hepatocytes, liver spheroids, or hepatic cell lines are commonly employed for its assessment mdpi.com. These assays typically measure endpoints such as cell viability, membrane integrity (e.g., LDH release), mitochondrial function (e.g., MTT or resazurin (B115843) reduction), and the activity of key enzymes like cytochrome P450s or glutathione (B108866) S-transferases.
Cytotoxicity assays, which measure the general toxicity of a compound to cells, are also fundamental. These are often performed using a variety of cell lines representing different tissues to identify broad-acting or tissue-specific toxic effects.
Currently, there are no publicly available studies that have subjected this compound to these or other standard in vitro toxicology screens.
Table 1: Status of In Vitro Toxicity Data for this compound
| Assay Type | Target | Data Availability |
| Hepatotoxicity | Liver Cells (Primary or Immortalized) | No Data Available |
| Cytotoxicity | Various Cancer and Non-Cancer Cell Lines | No Data Available |
| Cardiotoxicity | Cardiomyocytes (e.g., hERG assay) | No Data Available |
| Nephrotoxicity | Kidney Proximal Tubule Cells | No Data Available |
| Neurotoxicity | Neuronal Cell Models | No Data Available |
Identification of Potential Off-Target Effects
Off-target effects, where a compound interacts with unintended biological molecules, can lead to adverse effects or provide opportunities for drug repurposing. The inclusion of a cyclopropyl group in a molecule can sometimes help in reducing off-target effects by providing conformational rigidity and improving binding specificity uni.lu.
However, without experimental data, the off-target profile of this compound remains uncharacterized. Preclinical screening for off-target liabilities typically involves large panels of receptors, enzymes, ion channels, and transporters. These screens are crucial for building a comprehensive pharmacological profile of a new compound. As of the latest literature review, no such screening data has been published for this compound.
Combination Therapy Strategies
Combination therapy is a cornerstone of treatment for complex diseases like cancer, often leading to improved efficacy and delayed resistance nih.gov. The rational design of such regimens relies on understanding the synergistic or additive effects of combining different therapeutic agents.
Synergistic Effects with Established Therapeutics
There is currently no published research investigating the synergistic or antagonistic effects of this compound when used in combination with established therapeutic agents. Such studies would typically involve in vitro experiments where cells are treated with this compound alone, an established drug alone, and a combination of the two. The resulting effects on cell viability or other relevant endpoints would then be analyzed using mathematical models like the Bliss independence or Loewe additivity models to determine the nature of the interaction.
Rational Design of Multi-Drug Regimens
The rational design of multi-drug regimens is predicated on a detailed understanding of a compound's mechanism of action and its interaction with cellular pathways. Without any data on the biological targets or effects of this compound, it is not possible to rationally design combination therapies. Future research would first need to elucidate the primary mechanism of action of the compound.
Disease Model Evaluation (e.g., In Vitro Cancer Models)
In vitro disease models, such as cancer cell lines cultured in two-dimensional (2D) monolayers or more complex three-dimensional (3D) spheroids or organoids, are fundamental tools in preclinical research nih.govnih.gov. These models are used to evaluate the potential efficacy of a compound in a disease-relevant context.
A review of the scientific literature indicates that this compound has not been evaluated in any published in vitro disease models. Studies involving cancer cell lines, for example, would be necessary to determine if the compound possesses any antiproliferative or cytotoxic activity against malignant cells.
Table 2: Status of In Vitro Disease Model Evaluation for this compound
| Model Type | Disease Area | Data Availability |
| 2D Cancer Cell Line Monolayers | Various Cancers | No Data Available |
| 3D Cancer Spheroids/Organoids | Various Cancers | No Data Available |
| Other Disease Models (e.g., inflammation, fibrosis) | N/A | No Data Available |
Advanced Computational and in Silico Studies
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as N-cyclopropyl-3-hydroxybenzamide, and a macromolecular target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This analysis is crucial for understanding the basis of molecular recognition. For a molecule like this compound, docking studies would identify key interactions, such as:
Hydrogen Bonding: The hydroxyl (-OH) and amide (-CONH-) groups are primary sites for forming hydrogen bonds with amino acid residues in a protein's binding pocket. For instance, the 3-hydroxy group is often crucial for binding affinity in various receptor ligands. nih.gov Studies on other molecules have shown that nitrogen atoms in similar structures can form hydrogen bonds and salt bridges with key residues like ASP110. mdpi.com
Hydrophobic Interactions: The cyclopropyl (B3062369) and phenyl rings can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.
Pi-Stacking: The benzene (B151609) ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking.
Following docking, Molecular Dynamics (MD) simulations are performed to observe the stability of the ligand-protein complex over time (e.g., up to 100 or 300 nanoseconds). nih.govmdpi.com By simulating the movements of atoms, MD can confirm whether the interactions predicted by docking are stable and reveal the dynamic behavior of the complex. The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. nih.gov
A primary goal of docking and MD simulations is to estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the ligand-protein complex. mdpi.com
Table 1: Example of Predicted Interaction Data for a Ligand in a Protein Binding Site
| Interaction Type | Ligand Group | Potential Interacting Protein Residue | Estimated Energy Contribution |
|---|---|---|---|
| Hydrogen Bond | 3-Hydroxyl (-OH) | Asp, Glu, Ser, Thr | -3 to -5 kcal/mol |
| Hydrogen Bond | Amide (N-H) | Asp, Glu (side chain O) | -2 to -4 kcal/mol |
| Hydrogen Bond | Amide (C=O) | Asn, Gln, Arg (side chain N-H) | -2 to -4 kcal/mol |
| Hydrophobic | Cyclopropyl Ring | Ala, Val, Leu, Ile | -1 to -2 kcal/mol |
| Pi-Pi Stacking | Benzene Ring | Phe, Tyr, Trp | -1 to -3 kcal/mol |
Quantum Chemistry Calculations (e.g., Density Functional Theory Studies)
Quantum chemistry calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and intrinsic properties of a molecule. nih.gov These methods are used to understand a compound's stability, reactivity, and spectroscopic properties from first principles.
DFT calculations can determine the distribution of electrons within this compound, which is fundamental to its chemical reactivity. Key parameters derived from these calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, e.g., around the oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, e.g., around the amide and hydroxyl hydrogens), which are susceptible to nucleophilic attack. nih.gov
Global Reactivity Descriptors: From HOMO and LUMO energies, descriptors like chemical hardness, softness, and electrophilicity can be calculated to quantify reactivity. nih.gov For example, a classification based on the electrophilicity index (ω) can categorize molecules as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophiles. nih.gov
Table 2: Key Electronic Properties from a Hypothetical DFT Calculation
| Property | Definition | Predicted Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (electrophilicity) |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of the molecule |
This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformer analysis aims to identify the most stable, low-energy conformations.
Computational Analysis: Quantum chemistry methods can be used to perform a systematic conformational search, calculating the relative energies of different rotamers to find the global energy minimum, which represents the most stable structure. scispace.com
Experimental Analysis: X-ray crystallography provides definitive information about the solid-state conformation of a molecule. While data for the exact title compound is not available, a study on the closely related N-cyclopropyl-3-hydroxy-4-methoxybenzamide revealed its crystal structure, showing the precise bond lengths, angles, and planarity of the benzamide (B126) core in the solid state. researchgate.net Such data serves as a valuable benchmark for validating computational results.
Cheminformatics and Virtual Screening
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. This compound can be described by a variety of computed descriptors that are useful in cheminformatics applications.
Table 3: Cheminformatic Descriptors for this compound
| Descriptor | Predicted Value | Significance | Source |
|---|---|---|---|
| Molecular Formula | C10H11NO2 | Elemental composition of the molecule. | uni.lu |
| Monoisotopic Mass | 177.07898 Da | Exact mass used in mass spectrometry. | uni.lu |
| XLogP | 1.2 | A measure of lipophilicity, important for pharmacokinetic properties. | uni.lu |
| Predicted CCS ([M+H]+) | 138.8 Ų | Predicted Collision Cross Section, a measure of molecular shape and size in the gas phase. | uni.lu |
Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of compounds for molecules that are likely to bind to a specific biological target. nih.govnih.gov In this process, compounds like this compound would be part of a database containing thousands to millions of molecules. A step-wise strategy is often employed: nih.gov
Database Preparation: A large library of compounds (e.g., from ChemBridge or ZINC databases) is filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable structures. nih.gov
Docking-Based Screening: The remaining compounds are computationally docked into the binding site of a target protein (e.g., an enzyme like HCV NS5B polymerase or SARS-CoV-2 main protease). nih.govnih.gov
Scoring and Ranking: Compounds are ranked based on their predicted binding scores.
Hit Selection: The top-ranked compounds ("hits") are selected for further experimental testing.
This approach allows researchers to efficiently prioritize a small number of promising candidates from a vast chemical space, saving significant time and resources in the early stages of drug discovery. nih.gov
Ligand-Based and Structure-Based Virtual Screening
Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid identification of promising hit compounds from large databases. benthamscience.com This process can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the study of this compound and its analogs.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are known to be active against a specific target. nih.gov This method assumes that compounds with similar structures or properties are likely to share similar biological activities. For a scaffold like this compound, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net For instance, a hypothetical pharmacophore model derived from active benzamide derivatives might include key features such as a hydrogen bond donor, a ring aromatic feature, and hydrophobic sites, which are then used as a 3D query to screen compound databases for molecules that match this spatial arrangement. mdpi.com The goal is to identify diverse compounds that fit the model and could possess the desired biological activity. nih.gov
Structure-based virtual screening (SBVS) , in contrast, requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor). nih.gov This approach, also known as docking, computationally simulates the binding of a potential ligand to the target's active site. The process scores the different binding poses to predict the strength of the interaction. The availability of a crystal structure for a target or a closely related homolog is essential for this method. nih.gov For example, if this compound were being investigated as an inhibitor for a specific enzyme, its 3D structure would be docked into the enzyme's binding pocket to evaluate its fit and potential interactions with key amino acid residues.
Table 1: Example of a Hypothetical Pharmacophore Model for Screening
| Feature Type | Description | Role in Binding |
| Hydrogen Bond Donor (HBD) | The hydroxyl (-OH) group on the benzamide ring. | Forms a key hydrogen bond with an acceptor residue in the target's active site. |
| Ring Aromatic (RA) | The central benzene ring. | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |
| Hydrophobic (HY) | The cyclopropyl group. | Fits into a hydrophobic pocket, contributing to binding affinity and selectivity. |
Chemical Space Exploration and Compound Library Design
The concept of "chemical space"—the vast, multidimensional collection of all possible small molecules—is estimated to contain upwards of 10^60 compounds, making its complete exploration by synthesis impossible. univr.it Computational methods are therefore crucial for navigating this space to find novel, biologically relevant molecules. nih.gov
Starting with a core structure like this compound, chemical space exploration involves generating virtual compounds by adding different functional groups or modifying the scaffold. This process helps in designing focused compound libraries that are enriched with molecules likely to be active against a specific target family. nih.gov The design of these libraries is not random; it is guided by computational filters and models. sygnaturediscovery.com
The process typically involves:
Enumeration: Virtually creating a large set of derivatives around the this compound core using known chemical reactions.
Filtering: Applying filters based on desired physicochemical properties (e.g., molecular weight, lipophilicity) to ensure the compounds are "drug-like." nih.gov
Prioritization: Using docking scores, pharmacophore fit, and other computational models to rank the virtual compounds, selecting the most promising candidates for synthesis and testing. sygnaturediscovery.com
This targeted approach increases the efficiency of hit discovery by focusing resources on compounds with a higher probability of success. nih.govsygnaturediscovery.com
Table 2: Parameters for Focused Library Design around a Core Scaffold
| Parameter | Criteria | Rationale |
| Scaffold | This compound | A validated or promising starting point for a therapeutic target. |
| Molecular Weight | < 500 Da | To ensure good absorption and diffusion characteristics (Lipinski's Rule). nih.gov |
| LogP | < 5 | To maintain a balance between solubility and permeability. nih.gov |
| Docking Score | Top 10% of ranked poses | Prioritizes compounds with the best predicted binding affinity to the target. sygnaturediscovery.com |
| Pharmacophore Fit | > 75% match | Selects for compounds that retain the key interaction features of known actives. sygnaturediscovery.com |
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion)
A significant reason for the failure of drug candidates in clinical trials is poor ADME properties. nih.gov Predictive computational models have become essential tools in the early stages of drug discovery to forecast these properties before a compound is even synthesized. nih.gov These models, often based on Quantitative Structure-Activity Relationships (QSAR), use a compound's molecular descriptors to predict its behavior in the body. nih.gov
For this compound, various ADME parameters can be estimated using commercially available or open-source software. These predictions help guide chemical modifications to improve the compound's pharmacokinetic profile. For example, if a model predicts low aqueous solubility, chemists can introduce polar functional groups to address this liability.
Table 3: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Method | Implication |
| Absorption | |||
| Aqueous Solubility | Moderately Soluble | QSAR Model | May not require significant modification for oral absorption. |
| Human Intestinal Absorption | High (>90%) | Classification Model | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Low | QSAR Model | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | ~85% | Data Modeling | Moderate binding, leaving a reasonable fraction of the drug free to act. nih.gov |
| Metabolism | |||
| CYP2D6 Inhibition | Unlikely | Molecular Docking | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| Excretion | |||
| Renal Organic Cation Transporter Substrate | No | Classification Model | Suggests excretion pathway is not primarily through active renal secretion. |
Note: The values in this table are illustrative and based on typical outputs from predictive ADME software.
Toxicity Prediction through Computational Approaches
Assessing the potential toxicity of a new chemical entity as early as possible is critical for patient safety and to avoid costly late-stage failures. Computational toxicology provides a rapid, cost-effective, and ethically sound alternative to animal testing for initial toxicity screening. researchgate.net These in silico methods use a compound's structure to predict its likelihood of causing various types of toxicity, such as carcinogenicity, mutagenicity, or organ toxicity. nih.gov
Various computational tools can be employed, ranging from expert systems that identify structural alerts (toxicophores) to complex QSAR and machine learning models trained on large datasets of toxicological data. researchgate.netnih.gov By submitting the structure of this compound to these predictive models, researchers can flag potential liabilities and prioritize safer compounds for further development.
Table 4: In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Prediction | Confidence Level | Computational Method |
| Mutagenicity (Ames test) | Non-mutagenic | High | QSAR Model / Structural Alerts |
| Carcinogenicity | Non-carcinogen | Medium | Statistical-Based QSAR |
| hERG Inhibition | Low Risk | High | Pharmacophore Model |
| Skin Sensitization | Non-sensitizer | Medium | Structural Rules-Based System |
| Hepatotoxicity | Low Probability | Medium | Machine Learning Model |
Note: The predictions in this table are for illustrative purposes and represent typical outputs from computational toxicology platforms.
Analytical Methods for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the unambiguous identification and structural confirmation of N-cyclopropyl-3-hydroxybenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, the amide proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons on the 3-hydroxyphenyl ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern will lead to a characteristic splitting pattern. The proton on the cyclopropyl group attached to the nitrogen will be a multiplet in the upfield region, as will the methylene (B1212753) protons of the cyclopropyl ring, which are known to have characteristic shifts at high field, often below 1 ppm. nih.gov The amide (N-H) proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The phenolic (O-H) proton will also present as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will show signals between 110 and 160 ppm, with the carbon attached to the hydroxyl group showing a characteristic downfield shift. The carbon atoms of the cyclopropyl ring will appear in the upfield region of the spectrum, typically below 30 ppm. spectrabase.com The specific chemical shifts are sensitive to the substitution on the aromatic ring and the nature of the amide linkage. The analysis of ¹³C NMR spectra of related benzazoles can aid in the precise assignment of these signals. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.4 (m) | 115 - 130 |
| Aromatic C-OH | - | ~157 |
| Aromatic C-C=O | - | ~135 |
| Amide C=O | - | ~168 |
| Cyclopropyl CH | 2.8 - 2.9 (m) | 23 - 25 |
| Cyclopropyl CH₂ | 0.5 - 0.9 (m) | 6 - 8 |
| Amide NH | 8.0 - 8.5 (br s) | - |
| Hydroxyl OH | 9.0 - 10.0 (br s) | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 177.20 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 177. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the cyclopropyl ring. The base peak could correspond to the benzoyl cation or a related fragment. The fragmentation of the cyclopropane (B1198618) ring itself can produce characteristic ions. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.
Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by isolating the molecular ion and inducing further fragmentation. This provides detailed information about the connectivity of the molecule. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data for enhanced confidence in identification. uni.lu
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 178.0863 |
| [M+Na]⁺ | 200.0682 |
| [M-H]⁻ | 176.0717 |
Note: These m/z values are based on the monoisotopic mass of the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) will give a strong absorption band around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The presence of the cyclopropyl group may contribute to C-H stretching absorptions just above 3000 cm⁻¹ and ring vibrations at lower wavenumbers.
Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium-Strong |
| N-H Stretch (Amide) | ~3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation of this compound from complex mixtures, for assessing its purity, and for quantifying its presence in various samples, including biological matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment and quantification. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its aromatic chromophore. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has polar functional groups (-OH and -NH), derivatization is often required to increase its volatility and thermal stability for GC analysis. thermofisher.com Common derivatization procedures include silylation, which converts the active hydrogens on the hydroxyl and amide groups into less polar silyl (B83357) ethers and amides.
Once derivatized, the compound can be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. GC-MS is particularly valuable for metabolite analysis, as it can separate and identify various metabolic products of this compound from biological samples. gcms.cznih.gov The reproducible fragmentation patterns generated by electron ionization in GC-MS allow for the identification of known metabolites by comparison with spectral libraries and the characterization of unknown metabolites based on their fragmentation pathways.
Solid Phase Extraction (SPE) in Sample Preparation
Solid Phase Extraction (SPE) is a crucial sample preparation technique for the analysis of pharmaceuticals in biological matrices. While specific SPE protocols for this compound are not detailed in current literature, general methods for benzamide (B126) derivatives can be applied. The process typically involves passing a liquid sample through a solid adsorbent (the stationary phase) to isolate the analyte of interest from interfering substances. For a compound like this compound, a reverse-phase SPE cartridge (e.g., C18) would likely be effective. The selection of appropriate solvents for conditioning, loading, washing, and elution is critical for achieving high recovery and sample purity.
Bioanalytical Methods for Biological Samples
The quantification of this compound in biological samples such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. Bioanalytical methods must be validated to ensure their accuracy, precision, and reliability, following guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.gov Although a specific LC-MS/MS method for this compound is not published, a method could be developed based on its chemical properties. This would involve optimizing chromatographic conditions to achieve good peak shape and separation from matrix components. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component with a pH modifier (such as formic acid) is a common starting point. nih.gov
The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification. The predicted collision cross section (CCS) values for different adducts of this compound can provide a theoretical basis for mass spectrometric detection. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.08626 | 138.8 |
| [M+Na]⁺ | 200.06820 | 151.5 |
| [M+NH₄]⁺ | 195.11280 | 147.5 |
| [M+K]⁺ | 216.04214 | 147.4 |
| [M-H]⁻ | 176.07170 | 148.7 |
| [M+Na-2H]⁻ | 198.05365 | 148.3 |
| [M]⁺ | 177.07843 | 144.3 |
| [M]⁻ | 177.07953 | 144.3 |
Note: These values are predicted and would need to be confirmed experimentally.
Method validation would include assessing linearity, accuracy, precision, selectivity, and stability to ensure reliable results.
Immunofluorescence Assays for Cellular Biomarkers
There is currently no publicly available information on the use of this compound in immunofluorescence assays for cellular biomarkers. Such assays are typically employed to visualize the localization of a target protein or biomarker within a cell that is affected by the compound. The development of such an assay would require the identification of a specific cellular target of this compound and the generation of specific antibodies against that target or the compound itself.
X-ray Crystallography for Ligand-Protein Co-structures
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including how a ligand like this compound might bind to a protein target. While a co-crystal structure of this compound with a protein is not available, a crystal structure for the closely related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, has been reported. researchgate.net This provides valuable insights into the likely conformation and hydrogen bonding patterns of the N-cyclopropylbenzamide scaffold. researchgate.net
The study of N-cyclopropyl-3-hydroxy-4-methoxybenzamide revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The detailed crystallographic data offers a foundation for computational modeling of this compound's interactions with potential protein targets.
Table 2: Crystallographic Data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide researchgate.net
| Parameter | Value |
| Formula | C₁₁H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0478(3) |
| b (Å) | 9.8093(4) |
| c (Å) | 13.1602(5) |
| β (°) | 104.712(2) |
| Volume (ų) | 1004.85(7) |
| Z | 4 |
| Temperature (K) | 170 |
| Rgt(F) | 0.0395 |
| wRref(F²) | 0.1010 |
This structural information is instrumental for structure-based drug design efforts involving this compound and its analogs.
Patent Landscape and Intellectual Property Analysis
Review of Existing Patents Involving N-cyclopropyl-3-hydroxybenzamide
The intellectual property landscape for this compound is primarily defined by its inclusion in patents covering neurologically-active compounds and its use as a key building block in the synthesis of other patented molecules.
A significant patent in this context is WO2004031161A1 , which discloses a class of neurologically-active compounds for the treatment of conditions such as Alzheimer's disease. google.com this compound is explicitly mentioned within this patent as an example of a compound falling under the broader claimed chemical scaffold. The invention focuses on compounds that can act as neurotherapeutic or neuroprotective agents. google.com
Another key patent, WO2016198374A1 , highlights the role of this compound as a chemical intermediate. google.com This patent describes the synthesis of aromatic sulfonamide derivatives, where this compound is used as a starting material. google.com Specifically, it is reacted to form more complex molecules with potential therapeutic applications. This underscores the compound's importance in the practical synthesis of novel drug candidates.
Analysis of Patent Claims and Scope
A detailed analysis of the patent claims provides insight into the breadth of intellectual property protection afforded to this compound and related structures.
In WO2004031161A1 , the claims are not limited to this compound as a single entity but rather encompass a broad genus of compounds. The claims describe a general chemical structure with various possible substituents, where this compound represents one specific embodiment. The scope of the patent is directed towards the use of these compounds in the manufacture of a medicament for treating neurological conditions, particularly neurodegenerative diseases like Alzheimer's. google.com This means that while the compound itself is part of the protected class, the primary intellectual property lies in its application for a specific medical purpose.
The claims in patents like WO2016198374A1 are centered on the final synthesized molecules rather than the intermediates. google.com In this case, the intellectual property protection for this compound is indirect. Its value is derived from its necessity in producing the patented end products. This creates a different set of considerations for researchers and developers, as the use of this intermediate may be linked to the intellectual property of the final compound.
Identification of Related Benzamide (B126) Patents and Their Therapeutic Areas
The benzamide scaffold, and more specifically the N-cyclopropyl-benzamide moiety, is a recurring motif in a variety of patented therapeutic agents. This highlights a broad interest in this chemical class for drug discovery across multiple disease areas. The following table provides a summary of related patents and their targeted therapeutic indications.
| Patent/Application Number | Related Compound Class | Therapeutic Area(s) |
| WO2004031161A1 | Neurologically-active benzamides | Neurodegenerative diseases (e.g., Alzheimer's disease) |
| US20110201623A1 | Crystalline form of a cyclopropyl (B3062369) benzamide derivative | Obesity, eating disorders, psychiatric disorders, neurodegenerative disorders |
| US20090312571A1 | (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives | Hepatitis C (as intermediates for protease inhibitors) |
This data illustrates the versatility of the benzamide and N-cyclopropyl amide structures in medicinal chemistry, with applications spanning from central nervous system disorders to infectious diseases.
Implications for Drug Discovery and Development
The existing patent landscape for this compound and its analogs has significant implications for future drug discovery and development efforts. The broad claims in patents like WO2004031161A1 for neurological conditions may present challenges for developing this specific compound for similar uses. Researchers may need to focus on discovering novel, non-obvious derivatives or exploring entirely new therapeutic applications that fall outside the scope of existing patents.
Conversely, the use of this compound as a documented intermediate in patents such as WO2016198374A1 solidifies its role as a valuable building block in synthetic chemistry. google.com This can streamline the development of new chemical entities, as the synthesis of this precursor is established.
For pharmaceutical companies, the intellectual property surrounding this and related benzamides necessitates careful freedom-to-operate analyses. The development of new drugs containing the N-cyclopropyl-benzamide core will require navigating a complex web of existing patents to avoid infringement. This may drive innovation towards creating structurally unique compounds that can secure their own patent protection. The diverse therapeutic areas in which related benzamides have been patented also suggest that this compound and its derivatives could be explored for a wide range of medical applications beyond those already documented.
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Applications
The primary therapeutic potential of N-cyclopropyl-3-hydroxybenzamide and its analogs appears to lie in their activity as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in a variety of diseases, most notably cancer. nih.gov The N-hydroxybenzamide moiety is a known zinc-binding group, a key feature for the inhibitory action against these zinc-dependent enzymes. nih.gov
Future research should focus on a systematic evaluation of this compound's inhibitory activity against the different classes and isoforms of HDACs. nih.gov While many current HDAC inhibitors are pan-inhibitors, developing isoform-selective inhibitors could lead to improved therapeutic indices and reduced side effects. Research indicates that selective inhibition of specific HDAC isoforms is a promising strategy for various cancers, including T-cell lymphomas. nih.gov Investigations into the potential of this compound in other therapeutic areas where HDAC inhibitors have shown promise, such as neurodegenerative diseases and inflammatory disorders, are also warranted. nih.gov
Design of Next-Generation this compound Derivatives
The core structure of this compound provides a versatile scaffold for the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. acs.orgnih.gov The cyclopropyl (B3062369) group, for instance, can be explored for modifications to modulate binding affinity and metabolic stability.
Key areas for derivatization include:
Modification of the Cyclopropyl Moiety: Introducing substituents on the cyclopropyl ring could influence interactions with the enzyme's binding pocket.
Substitution on the Benzene (B151609) Ring: Altering the position and nature of substituents on the phenyl ring can impact potency and selectivity. For example, the position of the hydroxyl group is critical for activity. nih.gov
Replacement of the Hydroxamic Acid: While the N-hydroxybenzamide group is a potent zinc-chelating moiety, exploring other zinc-binding groups could lead to novel inhibitors with different selectivity profiles. nih.gov
A recent study on benzamide (B126) derivatives demonstrated that even subtle changes, such as the introduction of a thiophene (B33073) or methyl substituent, can significantly impact inhibitory activity and cytotoxicity. acs.org The synthesis and evaluation of a focused library of this compound derivatives will be instrumental in elucidating these SAR nuances.
Integration of Multi-Omics Data in Chemical Biology Research
To gain a deeper understanding of the mechanism of action of this compound and its derivatives, the integration of multi-omics data is indispensable. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identifying genetic biomarkers that predict sensitivity or resistance to the compound. |
| Transcriptomics | Profiling changes in gene expression patterns following treatment to elucidate downstream pathways. |
| Proteomics | Identifying the full spectrum of protein targets and off-targets, including non-histone proteins. |
| Metabolomics | Assessing the impact of the compound on cellular metabolism. |
By integrating these datasets, researchers can construct comprehensive network models of the compound's activity, leading to a more rational approach for designing next-generation inhibitors and identifying potential combination therapies.
Clinical Translation Potential and Associated Challenges
The path to clinical translation for any new chemical entity is fraught with challenges. For this compound, a thorough preclinical evaluation is the first critical step. This would involve in vitro and in vivo studies to assess its efficacy in relevant disease models.
One of the significant hurdles for HDAC inhibitors has been achieving a favorable therapeutic window, as non-selective inhibition can lead to toxicity. youtube.com The development of isoform-selective inhibitors is a key strategy to overcome this challenge. Furthermore, issues such as drug resistance and the lack of reliable biomarkers to predict patient response are common challenges in the clinical development of HDAC inhibitors. nih.govyoutube.com
Future research should focus on:
Comprehensive preclinical studies to establish a proof-of-concept for its therapeutic efficacy.
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Identification of predictive biomarkers to enable patient stratification in future clinical trials. patsnap.com
While no specific clinical trial data for this compound is currently available, the broader experience with other HDAC inhibitors provides a valuable roadmap for its potential clinical development. nih.gov
Collaborative Research Opportunities
The multifaceted nature of drug discovery and development necessitates a collaborative approach. Advancing the research on this compound will benefit significantly from partnerships between academic research institutions and the pharmaceutical industry. acs.orgdrugbank.comtandfonline.com
Academic labs can contribute their expertise in basic research, target identification, and the synthesis of novel derivatives. acs.org Pharmaceutical companies, on the other hand, bring to the table their extensive experience in drug development, clinical trial design, and regulatory affairs. drugbank.com
Examples of successful academic-industry collaborations in drug development include the development of the cancer drug Gleevec (Imatinib) through a partnership between the University of Pennsylvania and Novartis, and the advancement of mRNA vaccine technology by academic researchers, which was then commercialized by companies like Moderna and Pfizer/BioNTech. mrlcg.com
Establishing consortia and open-science initiatives can also accelerate progress by fostering data sharing and avoiding duplication of effort. Such collaborations will be pivotal in unlocking the full therapeutic potential of this compound and its future derivatives.
Q & A
Basic: What are the optimal synthetic routes for N-cyclopropyl-3-hydroxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of This compound derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds (e.g., thiazolidinone derivatives) are synthesized by reacting intermediates (e.g., compound 10 in ) with substituted benzaldehydes in ethanol under reflux for 6–8 hours . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
- Temperature control : Reflux (~78°C for ethanol) ensures complete cyclization.
- Catalyst use : Acidic or basic catalysts may accelerate reaction rates.
- Purification : Column chromatography or recrystallization (e.g., using methanol) improves yield and purity.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Time | 6–8 hours (reflux) | |
| Solvent | Ethanol | |
| Purification Method | Column chromatography |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
Methodological Answer:
Critical characterization techniques include:
- IR Spectroscopy : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) groups .
- 1H/13C NMR : Look for cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, cyclopropyl methylene protons in similar compounds appear at δ 1.2–1.4 ppm .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Table 2: Key Spectral Markers in Analogous Compounds
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | HR-MS (m/z) |
|---|---|---|---|
| Amide C=O | 1660 | - | 345.12 |
| Cyclopropyl CH₂ | - | 1.2–1.4 | - |
Advanced: How can researchers resolve contradictions in NMR or HPLC data when characterizing novel derivatives?
Methodological Answer:
Discrepancies in spectral data (e.g., split HPLC peaks or unexpected NMR shifts) may arise from:
- Isomerism : Use 2D NMR (COSY, NOESY) to distinguish geometric or regioisomers .
- Impurities : Employ preparative HPLC with gradient elution (e.g., 70:30 methanol-water) to isolate pure fractions .
- Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening peaks.
- Data validation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) .
Basic: What in vitro assays are recommended for initial evaluation of the compound’s antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation .
- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for anticancer) for comparative analysis.
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives in medicinal chemistry?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogen (e.g., -Cl, -F) or electron-donating groups (-OCH₃) on the benzamide ring to assess potency trends .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
- Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure target affinity (e.g., enzyme inhibition constants).
Advanced: How do crystallographic data inform the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Conformational analysis : Cyclopropyl ring puckering and benzamide planarity .
- Intermolecular H-bonds : Hydroxyl and amide groups often form H-bonds with adjacent molecules, stabilizing the crystal lattice.
- Packing motifs : π-π stacking between aromatic rings influences solubility and stability .
Table 3: Crystallographic Parameters from Analogous Compounds
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| H-bond Length (Å) | 2.7–3.0 |
Basic: What are the best practices for purification and yield optimization during synthesis?
Methodological Answer:
- Recrystallization : Use methanol/water mixtures for high-purity crystals .
- Column Chromatography : Optimize eluent polarity (e.g., hexane-ethyl acetate gradients).
- Yield Improvement : Scale reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How to address discrepancies between computational predictions and experimental data in physicochemical properties?
Methodological Answer:
- Solubility : Compare logP predictions (e.g., ChemAxon) with experimental shake-flask measurements .
- pKa Adjustments : Use potentiometric titration to validate computational pKa values (e.g., from ACD/Labs).
- Thermodynamic Stability : DSC (Differential Scanning Calorimetry) can confirm melting points vs. DFT-calculated values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
